Cas no 1638764-80-3 (4-(iodomethyl)-2,2,6,6-tetramethyloxane)
4-(iodomethyl)-2,2,6,6-tetramethyloxane Chemical and Physical Properties
Names and Identifiers
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- 4-(iodomethyl)-2,2,6,6-tetramethyltetrahydro-2H-pyran
- 4-(Iodomethyl)-2,2,6,6-tetramethyloxane
- 4-(iodomethyl)-2,2,6,6-tetramethyloxane
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- Inchi: 1S/C10H19IO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7H2,1-4H3
- InChI Key: FDJAWQGBTHAEGB-UHFFFAOYSA-N
- SMILES: C1(C)(C)OC(C)(C)CC(CI)C1
4-(iodomethyl)-2,2,6,6-tetramethyloxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A839575-10g |
4-(iodomethyl)-2,2,6,6-tetramethyloxane |
1638764-80-3 | 97% | 10g |
$3857.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07751-100mg |
4-(iodomethyl)-2,2,6,6-tetramethyloxane |
1638764-80-3 | 95% | 100mg |
¥1257.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07751-250mg |
4-(iodomethyl)-2,2,6,6-tetramethyloxane |
1638764-80-3 | 95% | 250mg |
¥2015.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07751-500mg |
4-(iodomethyl)-2,2,6,6-tetramethyloxane |
1638764-80-3 | 95% | 500mg |
¥3357.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07751-1g |
4-(iodomethyl)-2,2,6,6-tetramethyloxane |
1638764-80-3 | 95% | 1g |
¥5028.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07751-5g |
4-(iodomethyl)-2,2,6,6-tetramethyloxane |
1638764-80-3 | 95% | 5g |
¥15086.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07751-100.0mg |
4-(iodomethyl)-2,2,6,6-tetramethyloxane |
1638764-80-3 | 95% | 100.0mg |
¥1257.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07751-250.0mg |
4-(iodomethyl)-2,2,6,6-tetramethyloxane |
1638764-80-3 | 95% | 250.0mg |
¥2015.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07751-500.0mg |
4-(iodomethyl)-2,2,6,6-tetramethyloxane |
1638764-80-3 | 95% | 500.0mg |
¥3357.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07751-1.0g |
4-(iodomethyl)-2,2,6,6-tetramethyloxane |
1638764-80-3 | 95% | 1.0g |
¥5028.0000 | 2025-04-12 |
4-(iodomethyl)-2,2,6,6-tetramethyloxane Suppliers
4-(iodomethyl)-2,2,6,6-tetramethyloxane Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 4-(iodomethyl)-2,2,6,6-tetramethyloxane
Introduction to 4-(iodomethyl)-2,2,6,6-tetramethyloxane (CAS No. 1638764-80-3)
4-(iodomethyl)-2,2,6,6-tetramethyloxane, identified by its Chemical Abstracts Service (CAS) number 1638764-80-3, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of oxanes, which are cyclic ethers with a unique structural framework that lends itself to diverse chemical modifications. The presence of an iodomethyl substituent at the fourth position of the tetramethyl-substituted oxane ring enhances its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures.
The tetramethyl substitution on the oxane ring imparts remarkable stability and reactivity characteristics, making 4-(iodomethyl)-2,2,6,6-tetramethyloxane a preferred choice for researchers aiming to develop novel methodologies in medicinal chemistry. Its stability under various reaction conditions, coupled with its ability to undergo selective transformations, has positioned it as a key building block in the synthesis of bioactive molecules. Recent advancements in synthetic methodologies have further highlighted the importance of this compound in facilitating efficient and scalable constructions of pharmacophores relevant to modern drug discovery.
In the realm of pharmaceutical innovation, 4-(iodomethyl)-2,2,6,6-tetramethyloxane has been explored as a precursor in the development of novel therapeutic agents. Its structural motif is reminiscent of natural products and heterocyclic scaffolds that exhibit significant biological activity. The iodomethyl group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at strategic positions within the molecule. This capability is particularly valuable in constructing complex drug candidates that target specific biological pathways.
Recent studies have demonstrated the utility of 4-(iodomethyl)-2,2,6,6-tetramethyloxane in the synthesis of kinase inhibitors and other small-molecule drugs that modulate critical cellular processes. For instance, researchers have leveraged its reactivity to develop novel analogs of known therapeutic agents with improved pharmacokinetic profiles. The compound's ability to undergo sequential functionalization has allowed for the creation of libraries of derivatives with tailored properties for high-throughput screening and lead optimization.
The chemical properties of 4-(iodomethyl)-2,2,6,6-tetramethyloxane make it an attractive candidate for applications beyond traditional pharmaceuticals. In materials science, for example, its structural features have been explored in the design of polymers and liquid crystals with unique electronic and optical properties. The stability imparted by the tetramethyl groups ensures that the compound remains inert under conditions that would typically degrade similar molecular frameworks.
From a synthetic chemistry perspective, 4-(iodomethyl)-2,2,6,6-tetramethyloxane exemplifies the importance of heterocyclic compounds in modern drug discovery. The oxane ring provides a privileged scaffold that can be modified through a variety of chemical transformations while maintaining overall structural integrity. This balance between reactivity and stability is crucial for developing molecules that are both biologically active and chemically tractable.
The growing interest in 4-(iodomethyl)-2,2,6,6-tetramethyloxane is also reflected in its increasing availability from specialty chemical suppliers. As demand for high-quality intermediates continues to rise, manufacturers have refined production processes to ensure consistent purity and yield. This accessibility has democratized access to this valuable building block for academic and industrial researchers alike.
In conclusion,4-(iodomethyl)-2,2,6,6-tetramethyloxane (CAS No. 1638764-80-3) represents a significant advancement in synthetic chemistry with far-reaching implications for pharmaceutical research and development. Its unique structural features and reactivity profile make it an indispensable tool for chemists seeking to construct complex molecular architectures with therapeutic potential. As our understanding of its applications continues to evolve,this compound is poised to play an even greater role in shaping the future of medicinal chemistry.
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